

The Stereochemistry of α-Guaiene and its Isomers: A Technical Guide

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This guide provides a comprehensive overview of the stereochemistry of α -guaiene and its primary isomers, intended for researchers, scientists, and professionals in the field of drug development. It covers the structural intricacies, physicochemical properties, and relevant experimental methodologies.

Introduction to Guaienes

Guaienes are a group of naturally occurring sesquiterpenes, which are organic compounds with the molecular formula C15H24.[1] These compounds are found in a variety of plants and are significant components of several essential oils, notably guaiac wood oil and patchouli oil.

[2] They are recognized for their characteristic earthy and spicy aromas and are utilized in the fragrance and flavoring industries.[1] The core chemical structure of guaienes is a bicyclic system composed of a five-membered and a seven-membered ring. The variations in the position of double bonds and the stereochemistry at chiral centers give rise to different isomers.

Stereochemistry of α-Guaiene

 α -Guaiene is one of the most common isomers in this series. Its structure is characterized by a bicyclo[5.3.0]decane skeleton. The precise three-dimensional arrangement of atoms is crucial to its chemical and biological properties.

The absolute stereochemical configuration of the naturally occurring α -guaiene is (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene.[3][4] This



configuration defines the spatial orientation of the substituents at the three chiral centers of the molecule.

Key Isomers of α-Guaiene

Besides α -guaiene, other notable isomers include β -guaiene and δ -guaiene. These isomers share the same molecular formula but differ in the arrangement of their atoms, particularly the location of double bonds within the bicyclic structure.[3]

- β-Guaiene: In this isomer, the isopropenyl group is replaced by an isopropylidene group, and the double bond within the seven-membered ring is shifted. Its systematic name is (1S,4S)-1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene.[1]
- δ-Guaiene: This isomer features a different placement of the double bond within the bicyclic system. Its systematic name is (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene.[1] The co-occurrence of α-guaiene and δ-guaiene is common in many essential oils, reflecting their shared biosynthetic origins.[3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of α -guaiene and its isomers.



| Property | α-Guaiene | β-Guaiene | δ-Guaiene |
|--|--------------------|--------------------------|--------------------|
| Molecular Formula | C15H24[1] | C15H24[1] | C15H24[1] |
| Molar Mass | 204.357 g·mol-1[1] | 204.357 g·mol-1[1] | 204.357 g·mol-1[1] |
| CAS Number | 3691-12-1[1] | 88-84-6[1] | 3691-11-0[1] |
| Boiling Point | 281-282 °C[5] | Not available | Not available |
| Specific Gravity | 0.897-0.903[5] | 0.912-0.918 @ 25°C[6] | Not available |
| Refractive Index | Not available | 1.503-1.509 @ 20°C[6] | Not available |
| Flash Point | 78.33 °C (est.)[7] | 110.00 °C[6] | Not available |
| Kovats Retention Index (Standard non- polar) | 1418 - 1480[4] | Not available | Not available |

Experimental Protocols Isolation of α-Guaiene from Patchouli Oil

A common method for isolating α -guaiene from natural sources like patchouli oil is vacuum fractional distillation.[8]

Objective: To enrich the α -guaiene content from crude patchouli oil.

Methodology:

- Apparatus: A vacuum fractional distillation setup is used.
- Procedure: The process is optimized using Response Surface Methodology (RSM) by varying parameters such as feed volume, reflux ratio, and applied pressure.[8]
- Optimal Conditions: One study found the optimal conditions to be a feed volume of 75 mL, a reflux ratio of 24:1, and an applied run pressure of 14.80 mmHg to achieve a 44.70% purity of α -guaiene in the first distillate fraction.[8]



 Analysis: The resulting fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of α-guaiene.[8]

Characterization and Stereochemical Determination

The structural elucidation and determination of the absolute configuration of guaiene sesquiterpenoids involve a combination of spectroscopic and computational methods.[9]

Methodology:

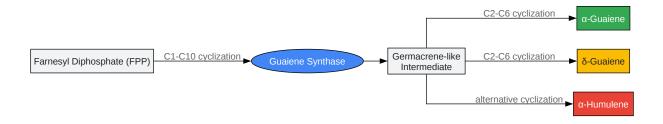
- Spectroscopic Analysis:
 - NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY)
 experiments are conducted to determine the connectivity and relative stereochemistry of the molecule.[10][11]
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[10]
 - Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with theoretically calculated spectra to determine the absolute configuration of chiral centers.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[9][10]
- Quantum-Chemical Calculations: Theoretical calculations are employed to predict stable conformations and to calculate NMR and ECD spectra for comparison with experimental data.[9]
- Mosher's Method: This chemical derivatization technique can be used to determine the absolute configuration of secondary alcohols, which may be present in oxidized derivatives of guaienes.[9]

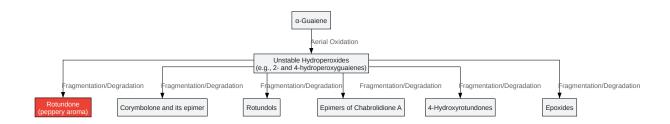
Biosynthesis of Guaiene Sesquiterpenes

The biosynthesis of guaiene-type sesquiterpenes begins with the common C15 precursor, farnesyl diphosphate (FPP).[3] The process involves a series of enzymatic cyclization reactions catalyzed by terpene synthases (TPSs).[12]



The initial step is the C1-to-C10 cyclization of FPP to form a macrocyclic germacrene-like intermediate.[12][13] This is followed by a second cyclization between C2 and C6 to generate the characteristic bicyclic guaiene skeleton.[12] Different terpene synthases can produce different guaiene isomers as their major products. For instance, δ -guaiene synthases have been identified that primarily produce δ -guaiene, with α -guaiene and α -humulene as minor products.[12][13]





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